molecular formula C9H16O B1295366 2,2,5,5-Tetramethylcyclopentanone CAS No. 4541-35-9

2,2,5,5-Tetramethylcyclopentanone

Cat. No. B1295366
CAS RN: 4541-35-9
M. Wt: 140.22 g/mol
InChI Key: BXYUQRQZHXARGL-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclopentanone is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by a cyclopentanone ring with four methyl groups at the 2 and 5 positions. This compound is of interest due to its potential applications in the synthesis of various organic molecules, including those with pharmaceutical relevance.

Synthesis Analysis

The synthesis of 2,2,5,5-tetramethylcyclopentanone can be achieved through a multi-step process starting from simpler precursors. A notable method involves the desymmetrization of endo-norborn-5-ene-2,3-dicarboxylic anhydrides followed by ozonolysis, which yields cyclopentane derivatives that can be further manipulated to introduce the desired tetramethyl groups . Another approach utilizes the Isonitrile-Nitrile Rearrangement, where 2,2,5,5-tetramethylcyclopentyl isocyanide is rearranged to the corresponding carbonitrile and subsequently hydrolyzed to yield 2,2,5,5-tetramethylcyclopentanecarboxylic acid, a closely related compound .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives, including those similar to 2,2,5,5-tetramethylcyclopentanone, has been elucidated using techniques such as X-ray crystallography. For instance, the structure of tetracyclone derivatives has been established, providing insights into the spatial arrangement of substituents around the cyclopentanone core .

Chemical Reactions Analysis

Cyclopentanone derivatives undergo various chemical reactions that demonstrate their synthetic utility. For example, the addition of allylindium to certain hemiacetals derived from cyclopentanone precursors occurs with high regio- and diastereoselectivity, leading to polycyclic acetals . Additionally, reactions with lithiopentafluorobenzene have been studied, yielding products with hindered rotations of pentafluorophenyl groups, as evidenced by (19)F NMR and X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,5,5-tetramethylcyclopentanone and its derivatives are influenced by the substituents on the cyclopentanone ring. For instance, tetra(2-thienyl)cyclopentadienone derivatives exhibit large bathochromic shifts in visible absorptions and enhanced amphoteric redox properties compared to their tetraphenyl counterparts, indicating the impact of different substituents on the electronic characteristics of the molecule . The presence of exo-methylene groups in cyclopentanone derivatives has been shown to confer biological activity, as certain tetracyclic diterpenoids with this feature exhibit significant antitumor activity .

Scientific Research Applications

Synthesis of Building Blocks for Sweeteners

2,2,5,5-Tetramethylcyclopentanecarboxylic acid, synthesized from 2,2,5,5-tetramethylcyclopentanone, is a critical building block for the development of sweeteners based on amino acids. The synthesis involves a key gas-phase rearrangement process, highlighting the compound's role in innovative synthetic pathways (Lüning, Müller, Gelbert, & Rüchardt, 1991).

Optical Resolution in Chiral Auxiliary Applications

The optical resolution of 2,3,4,5-tetramethylcyclopentanone, a related compound, demonstrates its potential as a chiral auxiliary in chemical synthesis. This process involves the conversion of the compound to its alcohol form and subsequent resolution using specific methods, revealing its utility in asymmetric synthesis (Hoffmann & Scharf, 1991).

Development of Antitumor Agents

Exo-methylene cyclopentanone, structurally related to 2,2,5,5-tetramethylcyclopentanone, has been used in the synthesis of novel tetracyclic diterpenoids with significant antitumor activity. These compounds have shown promise in in vitro evaluations against various human cancer cell lines, marking an important contribution to medicinal chemistry and cancer research (Li, Zhang, & Wu, 2011).

Applications in Organic Syntheses

Cyclopentenones, including derivatives of 2,2,5,5-tetramethylcyclopentanone, have been identified as valuable scaffolds in organic syntheses. Isolated from endophytic fungi, these compounds have shown potential in antimycobacterial activity and as building blocks for various synthetic applications, indicating a broad range of utility in pharmaceutical and chemical synthesis (Chomcheon et al., 2006).

Polymerization Techniques

2,2,5,5-Tetramethylcyclopentanone derivatives have been explored in living anionic polymerization techniques. These studies focus on the reaction of living anionic polymers with specific derivatives, contributing to the development of polymers with defined functionalities. This research is crucial for advancing polymer chemistry and material science applications (Ji, Sakellariou, & Mays, 2007).

properties

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYUQRQZHXARGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196506
Record name 2,2,5,5,-Tetramethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethylcyclopentanone

CAS RN

4541-35-9
Record name 2,2,5,5,-Tetramethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,5,5,-Tetramethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,5-tetramethylcyclopentan-1-one
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Synthesis routes and methods

Procedure details

After cooling, 100 ml of t-butanol was slowly added dropwise thereto to decompose excess sodium hydride, and then 1.0 l of water was added thereto. The reaction mixture was further heated for 2 hours under reflux to decompose excess dimethyl sulfate. After cooling, the resulting two layers were separated and the organic layer was washed with aqueous saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure, and the residue was distilled under reduced pressure, whereby 59 g of 2,2,5,5-tetramethylcyclopentanone was obtained (b.p. 55° C./20 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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